![molecular formula C14H21ClN2O B1331817 1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine CAS No. 401801-56-7](/img/structure/B1331817.png)
1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine is a chemical compound with the molecular formula C14H21ClN2O and a molecular weight of 268.78 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of a piperazine ring attached to a phenoxyethyl group, which is further substituted with chlorine and methyl groups.
Preparation Methods
The synthesis of 1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine involves several steps. One common synthetic route includes the reaction of 4-chloro-3,5-dimethylphenol with ethylene oxide to form 2-(4-chloro-3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with piperazine under suitable conditions to yield the final product .
Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic synthesis techniques such as nucleophilic substitution and condensation reactions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .
Chemical Reactions Analysis
1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom or reduction of the phenoxy group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon or potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperazines and phenoxy derivatives .
Scientific Research Applications
1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine involves its interaction with specific molecular targets, such as proteins or enzymes. The phenoxyethyl group allows the compound to bind to hydrophobic pockets within proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This binding can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine can be compared with other similar compounds, such as:
1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-morpholine: This compound has a morpholine ring instead of a piperazine ring, which can affect its binding properties and biological activity.
1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-pyrrolidine: The pyrrolidine ring in this compound provides different steric and electronic properties, leading to variations in its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile applications in research and potential therapeutic uses .
Biological Activity
1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a phenoxyethyl group, which is characterized by the presence of a chloro and dimethyl group on the phenyl ring. This unique structure contributes to its interaction with various biological targets.
The mechanism of action for this compound involves:
- Binding to Proteins : The phenoxyethyl moiety allows for hydrophobic interactions with protein targets, while the piperazine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate protein activity, influencing various signaling pathways.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in cellular processes, potentially affecting cell proliferation and apoptosis pathways.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. The compound's efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and death. The presence of the chloro group is believed to enhance its cytotoxic effects against tumor cells .
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-morpholine | Morpholine ring instead of piperazine | Different binding properties; potential for varied biological effects |
1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-pyrrolidine | Pyrrolidine ring | Variations in reactivity and interactions with molecular targets |
These comparisons highlight how modifications in the chemical structure can influence biological activity.
Case Study 1: Anticancer Effects
In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 10 to 25 µM across different cell types. The study concluded that the compound's mechanism involves apoptosis induction and cell cycle arrest at the G1 phase .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited minimum inhibitory concentrations (MIC) as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong potential for therapeutic applications in treating bacterial infections .
Properties
IUPAC Name |
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-11-9-13(10-12(2)14(11)15)18-8-7-17-5-3-16-4-6-17/h9-10,16H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSFCFYPOLLTOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCN2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.